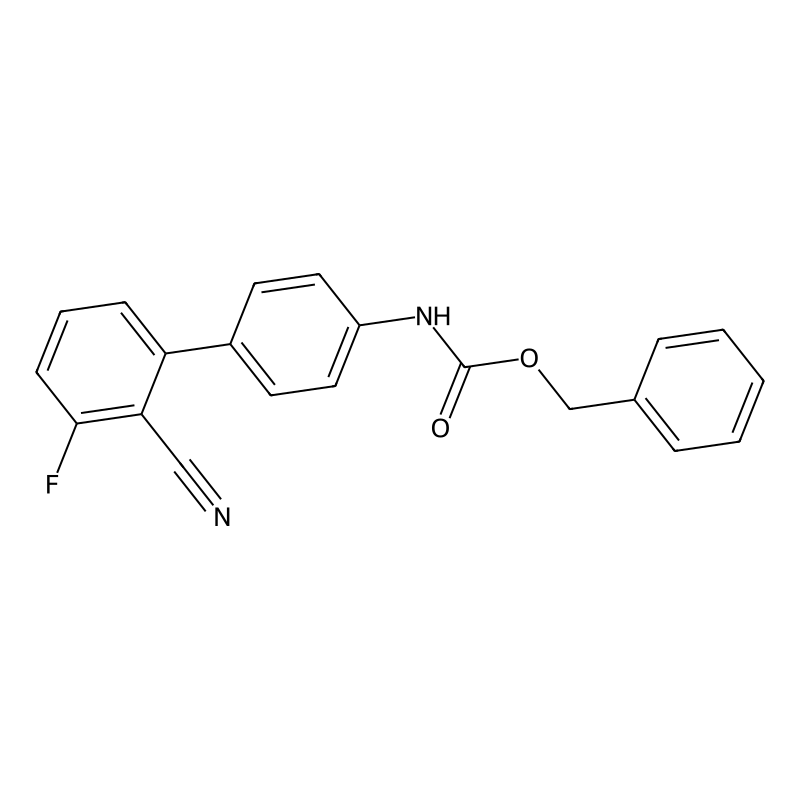

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biotechnology

Application Summary: The compound has been used in the synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol .

Method of Application: The synthesis was achieved through a two-step cascade enzymatic reaction. The first step involved the oxidation of Cbz-ethanolamine to Cbz-glycinal, catalyzed by chloroperoxidase from the fungus Caldariomyces fumago. The second step involved an aldol addition of dihydroxyacetone phosphate to Cbz-glycinal, catalyzed by rhamnulose-1-phosphate aldolase expressed as a recombinant enzyme in Escherichia coli .

Results and Outcomes: The use of soluble enzymes yielded only 23.6% of Cbz-aminopolyol due to rapid enzyme inactivation. The use of immobilized enzymes permitted an almost complete consumption of cbz-ethanolamine, reaching cbz-aminopolyol yields of 691 and 719% in the stirred-tank and packed-bed reactor, respectively .

Organic Synthesis

Application Summary: The compound has been used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Method of Application: The synthesis involved the use of isocyanate intermediates, which were generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results and Outcomes: The method provided a facile way to synthesize amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

Synthesis of Peptides and Peptidomimetics

Application Summary: The compound has been used in the synthesis of peptides and peptidomimetics .

Method of Application: The synthesis involved the use of amino acid fluorides as coupling agents for making difficult peptides and in combating the problem of stereomutation . Their successful use in solid phase peptide synthesis is reported with examples .

Results and Outcomes: The use of amino acid fluorides provided a viable tool for the synthesis of peptides, peptidomimetics and enantiopure heterocycles .

Synthesis of Iminocyclitols

Application Summary: The compound has been used in the synthesis of iminocyclitols, glycoprocessing enzyme inhibitors of great therapeutic potential .

Method of Application: The synthesis involved the use of rhamnulose-1-phosphate aldolase (RhuA; E.C. 4.1.2.19), a class II aldolase and belongs to the group of dihydroxyacetone phosphate (DHAP)-dependent aldolases which catalyze aldol addition of DHAP to different acceptor aldehydes to form the complementary diastereoisomers of compounds with two new chiral centers .

Results and Outcomes: The use of RhuA permitted the synthesis of iminocyclitols, which are glycoprocessing enzyme inhibitors of great therapeutic potential .

Protection of Amino Groups

Application Summary: The compound has been used in the protection of amino groups .

Method of Application: The protection of amino groups was achieved by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air . Even substrates with multiple hydroxyl groups such as glucosamine are selectively N-protected .

Results and Outcomes: The use of O-alkyl S-(pyridin-2-yl)carbonothiolates provided a viable tool for the protection of amino groups .

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl is a chemical compound characterized by the presence of a carbobenzyloxy (Cbz) amino group, a cyano group, and a fluorine atom on a biphenyl structure. The biphenyl moiety consists of two phenyl rings connected by a single bond, while the cyano group (-C≡N) and the fluorine atom are positioned at specific locations on the biphenyl framework. The Cbz group is often used to protect amino groups in organic synthesis due to its stability under various reaction conditions.

- There is no scientific research information available online regarding the mechanism of action for this specific compound.

- Nucleophilic Substitution: The Cbz-amino group can undergo deprotection to yield the corresponding amine, which can then participate in nucleophilic substitution reactions.

- Electrophilic Aromatic Substitution: The presence of the cyano and fluorine groups can influence the reactivity of the aromatic rings, allowing for electrophilic substitution reactions at positions ortho or para to these substituents.

- Michael Addition: If reacted with compounds containing reactive methylene groups, 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl can undergo Michael addition reactions.

While specific biological activities of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl may not be extensively documented, compounds with similar structural features often exhibit significant biological properties. For instance, biphenyl derivatives have been studied for their potential as:

- Anticancer Agents: Some biphenyl compounds show promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity: Certain derivatives have demonstrated effectiveness against various pathogens.

The biological activity of this compound would likely depend on its ability to interact with biological targets, influenced by its functional groups.

The synthesis of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl typically involves several steps:

- Formation of the Biphenyl Framework: This can be achieved through coupling reactions between appropriate halogenated phenyl compounds.

- Introduction of Functional Groups:

- The cyano group can be introduced via nucleophilic substitution or through the use of cyanide reagents.

- The fluorine atom may be introduced using fluorination techniques such as electrophilic fluorination or nucleophilic substitution with fluoride sources.

- Protection of Amino Group: The amino group can be protected as a carbobenzyloxy derivative using benzyl chloroformate.

Each step requires careful control of reaction conditions to ensure high yields and purity.

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl has potential applications in various fields:

- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Potential use in drug discovery due to its unique structural attributes that may confer biological activity.

- Material Science: Investigated for properties that could be harnessed in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl would focus on its binding affinity and activity against biological targets. These studies could include:

- Docking Studies: Computational modeling to predict interactions with proteins or enzymes.

- In Vitro Assays: Experimental validation of biological activity against cell lines or microbial strains.

Such studies are crucial for understanding how this compound might function in therapeutic contexts.

Several compounds exhibit structural similarities to 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4'-Amino-2-cyano-3-fluorobiphenyl | Amino group without Cbz protection | More reactive due to unprotected amino group |

| 4'-Hydroxy-2-cyano-3-fluorobiphenyl | Hydroxyl instead of amino group | Potentially different biological activities |

| 4'-(Fmoc-Amino)-2-cyano-3-fluorobiphenyl | Fmoc protective group instead of Cbz | Different stability and reactivity profile |

| 4'-Methylamino-2-cyano-3-fluorobiphenyl | Methylamino group instead of Cbz-amino | Variation in sterics and electronic properties |

These comparisons illustrate how variations in functional groups impact reactivity, stability, and potential applications in medicinal chemistry and material sciences.